1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine
Description
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound It is characterized by the presence of a hydroxyphenyl group, which is a derivative of phenylalanine, and a sequence of amino acids including proline, leucine, and alanine
Properties
CAS No. |
817620-36-3 |
|---|---|
Molecular Formula |
C23H33N3O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H33N3O6/c1-14(2)13-18(21(29)24-15(3)23(31)32)25-22(30)19-5-4-12-26(19)20(28)11-8-16-6-9-17(27)10-7-16/h6-7,9-10,14-15,18-19,27H,4-5,8,11-13H2,1-3H3,(H,24,29)(H,25,30)(H,31,32)/t15-,18-,19+/m1/s1 |
InChI Key |
GXNLRFMJXFPQRX-LZQZEXGQSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CCC2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylpropanoic acid, L-proline, D-leucine, and D-alanine.
Peptide Bond Formation: The key step in the synthesis is the formation of peptide bonds between the amino acids. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed at the final stage to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) could be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the peptide bonds can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The peptide sequence can mimic natural peptides, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-L-leucyl-L-alanine: A similar compound with L-leucine instead of D-leucine.
3-(4-Hydroxyphenyl)-1-propanol: A simpler compound with a hydroxyphenyl group and a propanol chain.
Uniqueness
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of amino acids. This configuration can result in distinct biological activities and interactions compared to similar compounds.
Biological Activity
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine is a compound of significant interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H33N3O6. The compound features a 4-hydroxyphenyl moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. This phenolic group enhances the compound's interaction with various biological targets, making it a promising candidate for further research .
- Histone Deacetylase Inhibition : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the differentiation and apoptosis of tumor cells, suggesting that this compound may exhibit anticancer properties through this mechanism .
- Antimicrobial Activity : The incorporation of the 4-hydroxyphenyl group has been linked to enhanced antimicrobial activity against drug-resistant pathogens. Research indicates that compounds with this moiety can effectively target multidrug-resistant strains, including those from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
Case Studies and Experimental Data
- Antitumor Activity :
-
Antimicrobial Efficacy :
- In vitro tests revealed that derivatives containing the 4-hydroxyphenyl moiety exhibited substantial activity against drug-resistant fungal pathogens such as Candida auris. The study highlighted that these compounds could serve as a foundational platform for developing new antimicrobial agents targeting emerging resistance profiles .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
